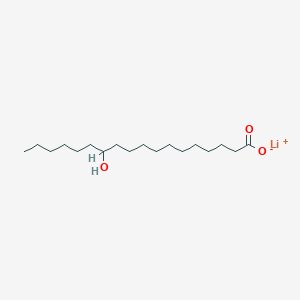
lithium;12-hydroxyoctadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 12-hydroxyoctadecanoate, also known as lithium 12-hydroxystearate, is a chemical compound classified as a lithium soap. In chemistry, “soap” refers to salts of fatty acids. This compound is a white solid and is a key component in many lubricating greases .
准备方法
Synthetic Routes and Reaction Conditions: Lithium 12-hydroxyoctadecanoate is synthesized by combining lithium hydroxide with 12-hydroxystearic acid in an aqueous medium. The reaction is carried out with vigorous stirring, and dilute monohydrate lithium hydroxide is gradually added to a dispersion of the fatty acid in water heated to slightly below boiling .
Industrial Production Methods: In industrial settings, the lithium soap is collected by spray drying due to its difficulty in filtration. For applications, lithium 12-hydroxyoctadecanoate is usually dispersed in synthetic oils such as silicone oil and ester oil, which are preferred for their greater stability and ability to perform at extreme temperatures .
化学反应分析
Types of Reactions: Lithium 12-hydroxyoctadecanoate primarily undergoes reactions typical of fatty acid salts, including:
Oxidation: It exhibits high oxidation stability, making it suitable for use in high-temperature applications.
Substitution: The hydroxyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent and elevated temperatures.
Substitution: Typically involves nucleophiles that can react with the hydroxyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of various oxidized derivatives of the fatty acid.
科学研究应用
Lithium 12-hydroxyoctadecanoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a thickening agent in lubricating greases, providing high oxidative and mechanical stability.
Biology and Medicine: While its primary use is industrial, its properties as a lithium compound may be explored for potential biological applications.
作用机制
The mechanism by which lithium 12-hydroxyoctadecanoate exerts its effects is primarily related to its role as a thickening agent in lubricating greases. The lithium ion interacts with the fatty acid chains, creating a stable, gel-like structure that enhances the grease’s performance under various conditions .
相似化合物的比较
Lithium stearate: Another lithium soap used in greases, but without the hydroxyl group.
Sodium stearate: A sodium salt of stearic acid, used in soaps and detergents.
Calcium stearate: A calcium salt of stearic acid, used as a stabilizer and lubricant.
Uniqueness: Lithium 12-hydroxyoctadecanoate is unique due to its hydroxyl group, which provides additional stability and performance characteristics compared to other lithium soaps. This makes it particularly valuable in high-temperature and high-stress applications .
属性
IUPAC Name |
lithium;12-hydroxyoctadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLIHVCWSXLMPX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














